

3-aminoquinoxaline-2-carboxylic acid chemical properties and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-aminoquinoxaline-2-carboxylic
Acid

Cat. No.: B1270939

[Get Quote](#)

An In-depth Technical Guide on **3-aminoquinoxaline-2-carboxylic acid**: Chemical Properties and IUPAC Name

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic methodologies related to **3-aminoquinoxaline-2-carboxylic acid**. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is **3-aminoquinoxaline-2-carboxylic acid**. It belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	3-aminoquinoxaline-2-carboxylic acid	-
CAS Number	85414-82-0	
Molecular Formula	C ₉ H ₇ N ₃ O ₂	
Molecular Weight	189.17 g/mol	Calculated

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)N | - |

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available	For comparison, quinoxaline-2-carboxylic acid has a melting point of 208 °C (decomposes). [1]
Boiling Point	Data not available	Carboxylic acids often decompose at high temperatures. [2]
Solubility	Data not available	Likely soluble in organic solvents like DMSO and DMF. Quinoxaline derivatives show low solubility in aqueous media. [3]

| pKa | Data not available | The presence of the carboxylic acid group suggests a pKa value in the range of 4-5, while the amino group would have a pKa around 9-10.[\[4\]](#) The electron-withdrawing nature of the quinoxaline ring and the amino group at the 3-position would influence these values.[\[5\]](#) |

Spectral Data

Detailed spectral data for **3-aminoquinoxaline-2-carboxylic acid** is not readily available in the public domain. However, characteristic spectral features can be inferred from related quinoxaline derivatives.

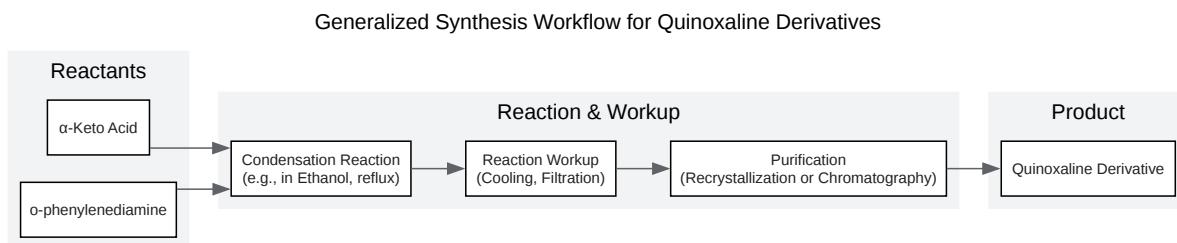
Table 3: Expected Spectral Characteristics

Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons on the benzene ring (multiplets, ~7.5-8.5 ppm), NH ₂ protons (broad singlet), COOH proton (broad singlet, downfield).[3]
¹³ C NMR	Carbonyl carbon (~167 ppm), aromatic and heterocyclic carbons (~110-155 ppm).[6]
IR Spectroscopy	O-H stretch from carboxylic acid (~2500-3300 cm ⁻¹ , broad), C=O stretch from carboxylic acid (~1700 cm ⁻¹), N-H stretch from amine (~3300-3500 cm ⁻¹), C=N and C=C stretches in the aromatic region.[7][8]

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 190.056. |

Experimental Protocols

General Synthesis of Quinoxaline-2-carboxylic Acid Derivatives


The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] A common method for producing quinoxaline-2-carboxylic acids is the reaction of o-phenylenediamine with pyruvic acid or its derivatives.[10]

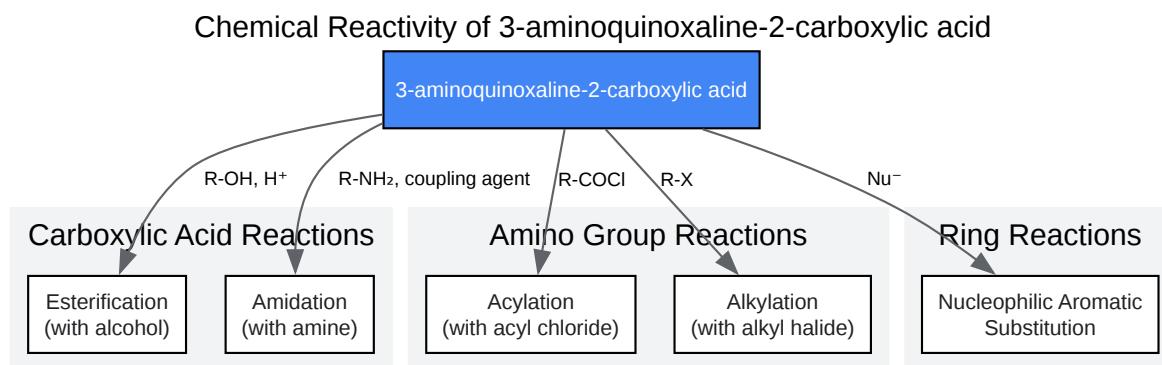
Reaction Scheme: o-phenylenediamine + α -keto acid \rightarrow 3-substituted-quinoxaline-2-carboxylic acid

A plausible synthetic route for **3-aminoquinoxaline-2-carboxylic acid** could involve:

- Reaction of a substituted o-phenylenediamine with a suitable precursor to introduce the amino and carboxylic acid functionalities.
- Alternatively, a pre-formed quinoxaline core could be functionalized. For instance, 3-chloroquinoxaline-2-carboxylic acid could undergo nucleophilic substitution with an amine source.

Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Reactivity and Logical Relationships

The chemical reactivity of **3-aminoquinoxaline-2-carboxylic acid** is dictated by its functional groups: the carboxylic acid, the amino group, and the quinoxaline ring system.

- Carboxylic Acid Group: Can undergo esterification, amidation, and reduction.
- Amino Group: Can be acylated, alkylated, and diazotized. It is a nucleophilic center.
- Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.

The interplay of these functional groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **3-aminoquinoxaline-2-carboxylic acid**.

Applications in Research and Drug Development

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[6\]](#) [\[10\]](#) Specifically, derivatives of quinoxaline-2-carboxylic acid have been investigated as:

- **Antimycobacterial Agents:** Certain quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against *Mycobacterium tuberculosis*.[\[6\]](#)
- **Tumor Inhibiting Agents:** Some substituted quinoxaline 1,4-di-N-oxides exhibit cytotoxic activity.[\[10\]](#)
- **Enzyme Inhibitors:** Quinoxaline derivatives have been developed as inhibitors for various kinases, such as human protein kinase CK2.[\[9\]](#)

The structural motif of **3-aminoquinoxaline-2-carboxylic acid** provides a scaffold that can be readily modified to explore structure-activity relationships in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 9. mtieat.org [mtieat.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- To cite this document: BenchChem. [3-aminoquinoxaline-2-carboxylic acid chemical properties and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270939#3-aminoquinoxaline-2-carboxylic-acid-chemical-properties-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com